molecular formula C22H18O B15175125 Bis(2-phenylvinyl)phenol CAS No. 30498-86-3

Bis(2-phenylvinyl)phenol

Cat. No.: B15175125
CAS No.: 30498-86-3
M. Wt: 298.4 g/mol
InChI Key: QFJLGRCDVFOSJG-YXLFCKQPSA-N
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Description

Bis(2-phenylvinyl)phenol is an organic compound with the molecular formula C22H18O It is characterized by the presence of two phenylvinyl groups attached to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-phenylvinyl)phenol typically involves the reaction of phenol with styrene derivatives under specific conditions. One common method includes the use of a catalyst such as tris(pentafluorophenyl)borane, which facilitates the addition of phenylvinyl groups to the phenol core . The reaction is usually carried out in a solvent like toluene, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable and green synthesis protocols. For instance, the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant is a mild and efficient method . This approach avoids the use of toxic reagents and harsh conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bis(2-phenylvinyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The phenylvinyl groups can be reduced to form the corresponding ethyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Ethyl-substituted phenols.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

Bis(2-phenylvinyl)phenol has several applications in scientific research:

Comparison with Similar Compounds

Bis(2-phenylvinyl)phenol can be compared with other bisphenols, such as:

List of Similar Compounds

  • Bisphenol A (BPA)
  • Bisphenol S (BPS)
  • Bisphenol F (BPF)
  • Bisphenol AF
  • Bisphenol AP
  • Bisphenol B

Properties

CAS No.

30498-86-3

Molecular Formula

C22H18O

Molecular Weight

298.4 g/mol

IUPAC Name

2,3-bis[(E)-2-phenylethenyl]phenol

InChI

InChI=1S/C22H18O/c23-22-13-7-12-20(16-14-18-8-3-1-4-9-18)21(22)17-15-19-10-5-2-6-11-19/h1-17,23H/b16-14+,17-15+

InChI Key

QFJLGRCDVFOSJG-YXLFCKQPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C(=CC=C2)O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C(=CC=C2)O)C=CC3=CC=CC=C3

Origin of Product

United States

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